

Triisononanoïn: Application Notes for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Triisononanoïn*

Cat. No.: *B1632803*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisononanoïn, the triester of glycerin and 3,5,5-trimethylhexanoic acid, is a synthetic triglyceride widely utilized in the cosmetics and personal care industries as an emollient, skin conditioning agent, solvent, and viscosity controller.[1] Its well-defined chemical structure, high purity, and stability make it a suitable candidate for use as a reference standard in analytical chemistry. A reference standard is a highly purified and well-characterized compound used as a measurement base for qualitative and quantitative analyses.

This document provides detailed application notes and protocols for the proposed use of **triisononanoïn** as a reference standard for the identification and quantification of triglycerides and other lipid-soluble compounds in various matrices, particularly in cosmetic and pharmaceutical formulations.

Chemical and Physical Properties

Property	Value	Source
Chemical Name	Propane-1,2,3-triyl 3,5,5-trimethylhexanoate	PubChem
Synonyms	Glyceryl triisononanoate, Isodragol	PubChem
Molecular Formula	C30H56O6	PubChem
Molecular Weight	512.8 g/mol	PubChem
CAS Number	56554-53-1	PubChem
Appearance	Clear, odorless liquid	Deascal

Qualification of Triisononanoïn as a Reference Standard

Prior to its use as a reference standard, a batch of **triisononanoïn** must be thoroughly characterized to confirm its identity and purity. The following experimental protocols outline the necessary steps for qualification.

Identity Confirmation

2.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To obtain the infrared spectrum of **triisononanoïn** and confirm the presence of characteristic functional groups.
- Methodology:
 - A small drop of the **triisononanoïn** sample is placed between two potassium bromide (KBr) plates to form a thin film.
 - The KBr plates are mounted in the sample holder of an FTIR spectrometer.
 - The spectrum is recorded from 4000 to 400 cm^{-1} .

- The obtained spectrum is compared against a reference spectrum or known characteristic absorption bands for triglycerides.
- Expected Results: The spectrum should exhibit strong C=O stretching vibrations characteristic of esters (around 1740 cm^{-1}) and C-O stretching vibrations (around 1160 cm^{-1}), along with C-H stretching and bending vibrations of the alkyl chains.

2.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the chemical structure of **triisononanoïn** and confirm the connectivity of its atoms.
- Methodology:
 - Dissolve 5-10 mg of **triisononanoïn** in approximately 0.7 mL of deuterated chloroform (CDCl_3).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a 400 MHz or higher NMR spectrometer.
- Expected Results: The ^1H NMR spectrum should show characteristic signals for the glycerol backbone and the branched nonanoic acid chains. The ^{13}C NMR spectrum will confirm the presence of carbonyl carbons, carbons of the glycerol moiety, and the various carbons of the alkyl chains.

2.1.3. Mass Spectrometry (MS)

- Objective: To determine the molecular weight of **triisononanoïn** and to study its fragmentation pattern for structural confirmation.
- Methodology:
 - Prepare a dilute solution of **triisononanoïn** in a suitable solvent (e.g., methanol or acetonitrile).
 - Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

- Acquire the mass spectrum in a suitable ionization mode (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).
- Expected Results: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of **triisononanoïn** (512.8 g/mol), or adducts (e.g., $[M+Na]^+$, $[M+NH_4]^+$) depending on the ionization method.

Purity Assessment

2.2.1. Gas Chromatography-Flame Ionization Detection (GC-FID)

- Objective: To determine the purity of the **triisononanoïn** reference standard by separating it from any volatile impurities.
- Methodology:
 - Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
 - Column: A non-polar capillary column suitable for high-temperature analysis of triglycerides (e.g., a dimethylpolysiloxane-based column).
 - Sample Preparation: Prepare a solution of **triisononanoïn** in a suitable solvent like hexane or isooctane (e.g., 1 mg/mL).
 - GC Conditions:
 - Injector Temperature: 340°C
 - Detector Temperature: 350°C
 - Oven Temperature Program: Start at 250°C, ramp to 360°C at 4°C/min, and hold for 10-25 minutes.
 - Carrier Gas: Helium or Hydrogen.
- Data Analysis: The purity is calculated based on the peak area percentage of the main **triisononanoïn** peak relative to the total area of all peaks in the chromatogram.

2.2.2. High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

- Objective: To assess the purity of **triisononanoïn** by separating it from non-volatile impurities.
- Methodology:
 - Instrumentation: HPLC system with an Evaporative Light Scattering Detector (ELSD).
 - Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
 - Mobile Phase: A gradient of two solvents, such as acetonitrile and isopropanol.
 - Sample Preparation: Dissolve the **triisononanoïn** sample in the initial mobile phase composition.
 - HPLC Conditions:
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 40°C
 - ELSD Nebulizer Temperature: 40°C
 - ELSD Evaporator Temperature: 60°C
- Data Analysis: Purity is determined by the area percentage of the **triisononanoïn** peak.

Summary of Qualification Data

Analytical Technique	Parameter	Acceptance Criteria
FTIR Spectroscopy	Spectrum	Conforms to reference spectrum
^1H and ^{13}C NMR	Chemical Shifts & Integration	Consistent with the structure of triisononanoïn
Mass Spectrometry	Molecular Ion Peak	Corresponds to the theoretical molecular weight
GC-FID	Purity	$\geq 99.0\%$
HPLC-ELSD	Purity	$\geq 99.0\%$

Application: Quantitative Analysis of Triisononanoïn in a Cosmetic Cream

This section outlines a proposed protocol for the quantification of **triisononanoïn** in a cosmetic cream formulation using the qualified reference standard.

Experimental Protocol: GC-FID

- Objective: To determine the concentration of **triisononanoïn** in a cosmetic cream.
- Materials:
 - **Triisononanoïn** reference standard
 - Cosmetic cream sample
 - Hexane (HPLC grade)
 - Internal Standard (IS): e.g., Tricaprin (another triglyceride not present in the sample)
 - Anhydrous sodium sulfate
- Procedure:

- Standard Preparation:
 - Prepare a stock solution of the **triisononanoïn** reference standard in hexane (e.g., 10 mg/mL).
 - Prepare a stock solution of the internal standard (Tricaprin) in hexane (e.g., 5 mg/mL).
 - Create a series of calibration standards by diluting the **triisononanoïn** stock solution and adding a constant amount of the internal standard solution to each.
- Sample Preparation:
 - Accurately weigh approximately 1 g of the cosmetic cream into a centrifuge tube.
 - Add 10 mL of hexane and a known amount of the internal standard stock solution.
 - Vortex for 5 minutes to extract the lipids.
 - Centrifuge at 3000 rpm for 10 minutes.
 - Collect the hexane supernatant and pass it through a small column containing anhydrous sodium sulfate to remove any residual water.
 - Filter the extract through a 0.45 µm PTFE syringe filter into a GC vial.
- GC-FID Analysis:
 - Inject 1 µL of each calibration standard and the sample extract into the GC-FID system using the conditions described in section 2.2.1.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of **triisononanoïn** to the peak area of the internal standard against the concentration of **triisononanoïn**.
 - Determine the concentration of **triisononanoïn** in the sample extract from the calibration curve.

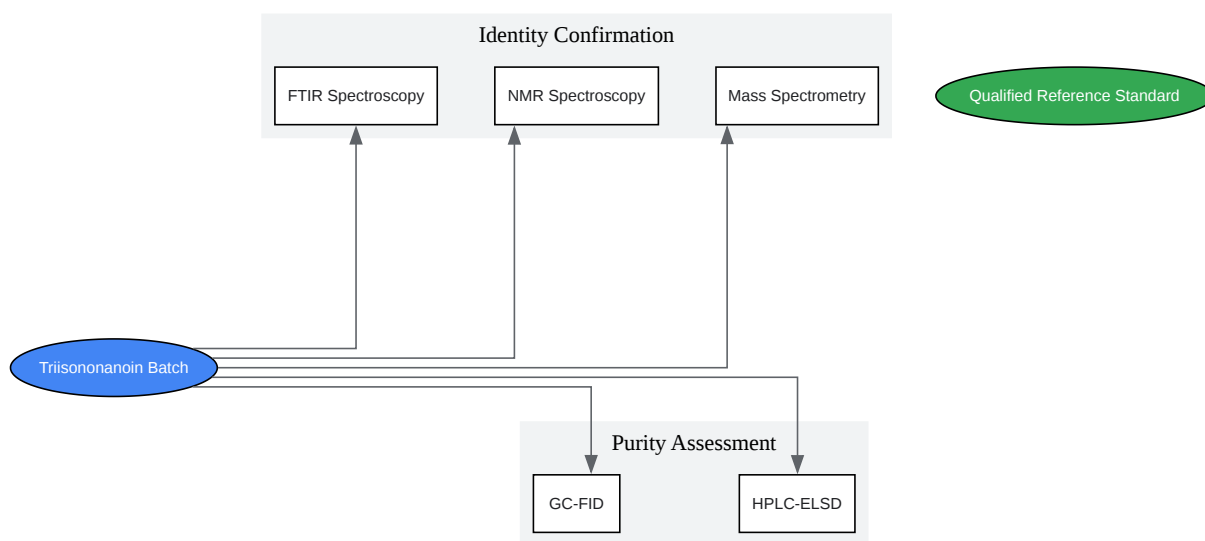
- Calculate the percentage of **triisononanoïn** in the original cosmetic cream sample.

Quantitative Data Summary (Hypothetical)

Calibration Standard	Triisononanoïn Conc. (mg/mL)	IS Conc. (mg/mL)	Peak Area Ratio (TIN/IS)
1	0.1	0.5	0.21
2	0.5	0.5	1.05
3	1.0	0.5	2.11
4	2.0	0.5	4.23
5	5.0	0.5	10.55
Sample	Unknown	0.5	3.15

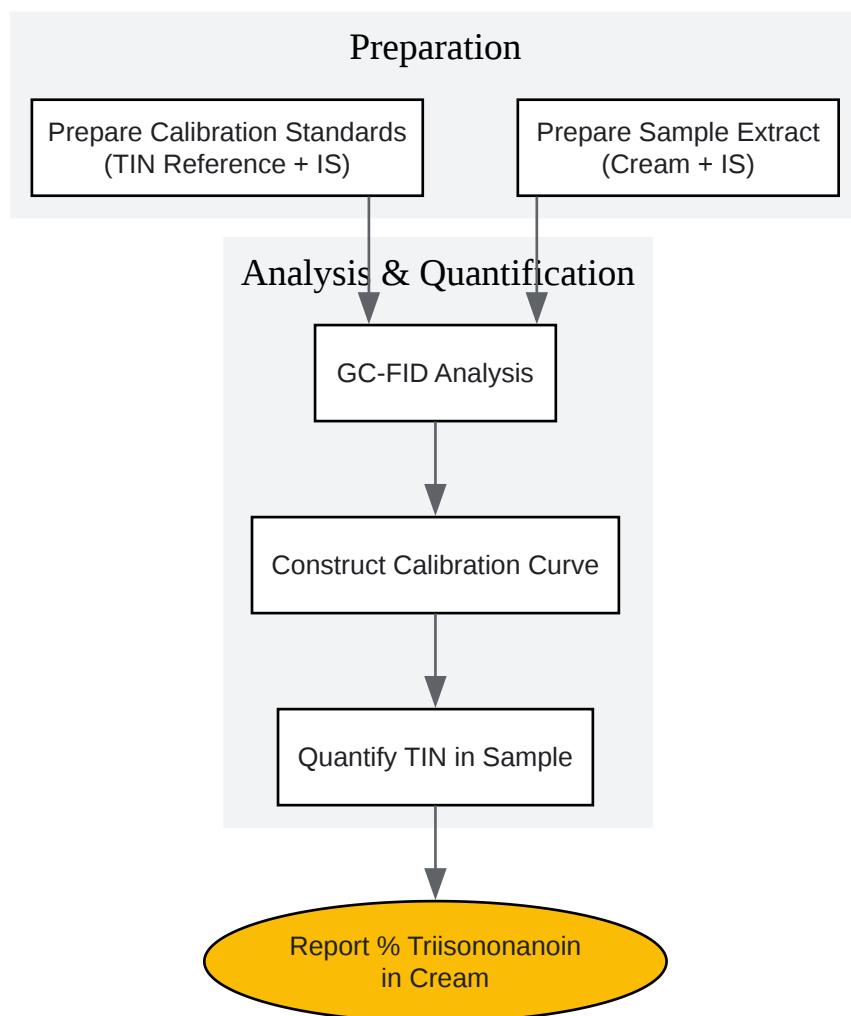
From the calibration curve, a peak area ratio of 3.15 would correspond to a specific concentration of **triisononanoïn** in the extract, which can then be used to calculate the amount in the original cream.

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the qualification of a **triisononanoïn** batch as a reference standard.



[Click to download full resolution via product page](#)

Caption: Workflow for the quantitative analysis of **triisononanoïn** in a cosmetic cream.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Triisononanoïn - Cosmetic Analysis [cosmeticanalysis.com]

- To cite this document: BenchChem. [Triisononanoin: Application Notes for Use as a Reference Standard in Analytical Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1632803#triisononanoin-as-a-reference-standard-in-analytical-chemistry>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com